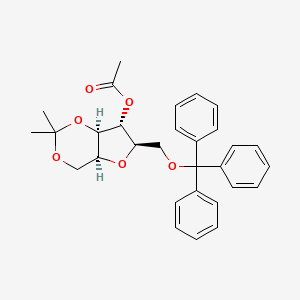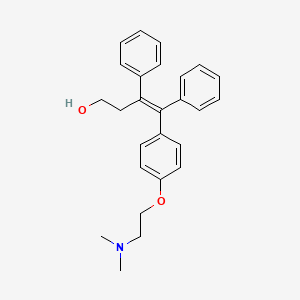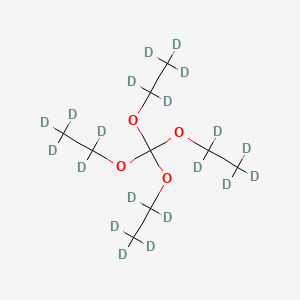
1,1,3,3-Tetraethoxypropane-1,3-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Alternative syntheses have been explored for compounds with D2d symmetric structures, which may provide insights into methods applicable to 1,1,3,3-Tetraethoxypropane-1,3-d2. One approach described involves synthesizing new D2d symmetric compounds from known precursors, highlighting methodologies that could be adapted for synthesizing 1,1,3,3-Tetraethoxypropane-1,3-d2 (Ayats et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds closely related to 1,1,3,3-Tetraethoxypropane-1,3-d2, such as tetraisopropylmethane, shows a mixture of conformers in solution, revealing complex dynamics that could be similar in 1,1,3,3-Tetraethoxypropane-1,3-d2. This understanding of conformational dynamics in structurally similar molecules offers insights into the potential molecular structure and behavior of 1,1,3,3-Tetraethoxypropane-1,3-d2 (Anderson et al., 2002).
Chemical Reactions and Properties
Investigations into the chemical reactions and properties of structurally related compounds, such as 3,3,4,4-tetraethoxybut-1-yne, provide a basis for understanding the reactivity of 1,1,3,3-Tetraethoxypropane-1,3-d2. These studies reveal how certain functional groups and structural features influence the chemical stability and reactivity under different conditions (Sydnes et al., 2007).
Physical Properties Analysis
For compounds like 1,2-dimethoxyethane and 1,2-dimethoxypropane, studies have focused on their behavior in various solvents, providing a comparative basis for the solvation and physical properties of 1,1,3,3-Tetraethoxypropane-1,3-d2. Such research can elucidate the solubility, diffusion coefficients, and thermodynamic properties relevant to 1,1,3,3-Tetraethoxypropane-1,3-d2 (Hezaveh et al., 2011).
Chemical Properties Analysis
The chemical properties of 1,1,3,3-Tetraethoxypropane-1,3-d2 can be inferred from studies on similar compounds, such as the synthesis and reaction behavior of 3,3,4,4-tetraethoxybut-1-yne. These studies provide valuable information on the stability of the compound under various conditions and its reactivity towards different reagents, which is crucial for understanding the chemical properties of 1,1,3,3-Tetraethoxypropane-1,3-d2 (Sydnes et al., 2007).
Wissenschaftliche Forschungsanwendungen
Application in Biochemistry
- Summary of the Application : “1,1,3,3-Tetraethoxypropane-1,3-d2” is used in preparing malondialdehyde standards during malondialdehyde assay on lung homogenates .
Application in Pharmacology
- Summary of the Application : “1,1,3,3-Tetraethoxypropane-1,3-d2” has been used to study the effect of Salvianolic acid A on the migration and proliferation of vascular smooth muscle cells .
Application in Organic Synthesis
- Summary of the Application : “1,1,3,3-Tetraethoxypropane-1,3-d2” can be used as a reactant to synthesize cyclic sulfamides .
- Methods of Application : The compound is used in the Pictet-Spengler reaction in the presence of formic acid to synthesize cyclic sulfamides .
Application in Organic Chemistry
- Summary of the Application : “1,1,3,3-Tetraethoxypropane-1,3-d2” can be used to synthesize isoxazole .
- Methods of Application : The compound reacts with hydroxylamine hydrochloride in water to synthesize isoxazole .
Application in Chemical Synthesis
- Summary of the Application : “1,1,3,3-Tetraethoxypropane-1,3-d2” can be used as a reactant to synthesize cyclic sulfamides .
- Methods of Application : The compound is used in the Pictet-Spengler reaction in the presence of formic acid to synthesize cyclic sulfamides .
Application in Organic Chemistry
Safety And Hazards
1,1,3,3-Tetraethoxypropane-1,3-d2 is a combustible liquid8. It is harmful if swallowed8. Containers can burst violently or explode when heated, due to excessive pressure build-up9. Vapours may be ignited by a spark, a hot surface or an ember9. Vapours may form explosive mixtures with air9.
Zukünftige Richtungen
1,1,3,3-Tetraethoxypropane-1,3-d2 is the precursor of the ubiquitous natural compound malondialdehyde1. It has potential applications in the field of drug development due to its ability to affect the pharmacokinetic and metabolic profiles of drugs7.
Eigenschaften
IUPAC Name |
1,1,1,2,2-pentadeuterio-2-[tris(1,1,2,2,2-pentadeuterioethoxy)methoxy]ethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4/c1-5-10-9(11-6-2,12-7-3)13-8-4/h5-8H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLNAJYDRSIKJS-DEHFLJNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(OC([2H])([2H])C([2H])([2H])[2H])(OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2,2-Pentadeuterio-2-[tris(1,1,2,2,2-pentadeuterioethoxy)methoxy]ethane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


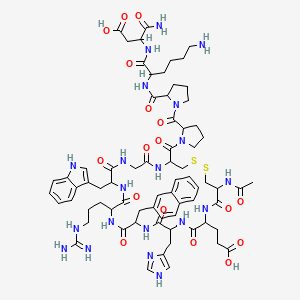
![(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1139753.png)
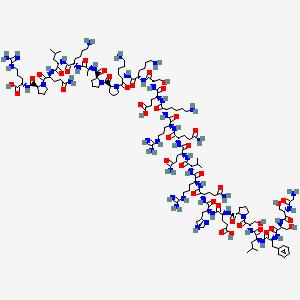
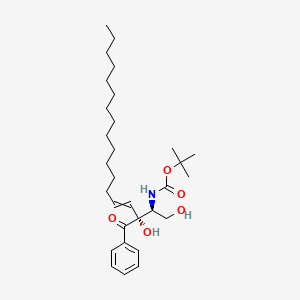
![(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139763.png)
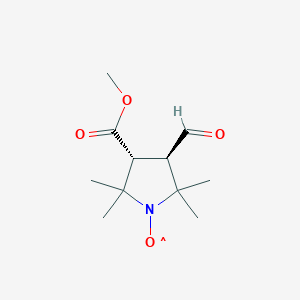
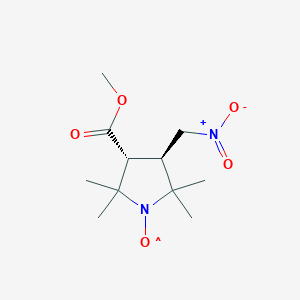
![[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1139768.png)
